molecular formula C9H11NO4 B8262843 2,3-Dihydroxypropyl nicotinate CAS No. 40275-04-5

2,3-Dihydroxypropyl nicotinate

Cat. No.: B8262843
CAS No.: 40275-04-5
M. Wt: 197.19 g/mol
InChI Key: ISADYLURVDPAIP-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl nicotinate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl nicotinate typically involves the esterification of nicotinic acid with 2,3-dihydroxypropyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3-Dihydroxypropyl nicotinate can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Chemistry: 2,3-Dihydroxypropyl nicotinate is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in the development of new materials or pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in ester hydrolysis. It can also be used to investigate the metabolic pathways of nicotinic acid derivatives.

Medicine: this compound has potential applications in the development of new drugs. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Industry: In the cosmetics industry, this compound can be used as an ingredient in skincare products due to its potential antioxidant properties. It can also be used in the formulation of UV-curable coatings and inks.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl nicotinate involves its interaction with nicotinic acid receptors. Upon hydrolysis, it releases nicotinic acid, which can then exert its effects on various biological pathways. Nicotinic acid is known to activate G-protein-coupled receptors, leading to various physiological responses such as vasodilation and lipid metabolism regulation.

Comparison with Similar Compounds

    Methyl nicotinate: Another ester of nicotinic acid, used in topical formulations for its vasodilatory effects.

    Ethyl nicotinate: Similar to methyl nicotinate, but with a longer alkyl chain, leading to different pharmacokinetic properties.

    Nicotinamide: An amide derivative of nicotinic acid, commonly used in skincare products for its anti-inflammatory properties.

Uniqueness: 2,3-Dihydroxypropyl nicotinate is unique due to the presence of two hydroxyl groups on the propyl chain. This structural feature allows for additional hydrogen bonding and potential interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2,3-dihydroxypropyl pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-5-8(12)6-14-9(13)7-2-1-3-10-4-7/h1-4,8,11-12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISADYLURVDPAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401220861
Record name 3-Pyridinecarboxylic acid, 2,3-dihydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40275-04-5
Record name 3-Pyridinecarboxylic acid, 2,3-dihydroxypropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40275-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2,3-dihydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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